3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-2-30-19-12-13-23-20(14-19)25(29)21(24(28)17-8-4-3-5-9-17)16-27(23)15-18-10-6-7-11-22(18)26/h3-14,16H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEXPTIWZUOXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.
Fluorobenzylation: The final step could involve the alkylation of the quinoline derivative with 2-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions could occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The dihydroquinolin-4-one core distinguishes this compound from other heterocycles, such as oxazolidinones (e.g., TOZ derivatives in ). Below is a comparative analysis of substituent effects and stability:
Table 1: Structural and Stability Comparison
Key Observations:
- Fluorophenyl Groups : Both the target compound and TOZ derivatives (1a, 1b) incorporate fluorinated aromatic rings. However, the position of the fluorine atom varies: the target compound uses a 2-fluorobenzyl group, while TOZ derivatives feature fluorophenyl moieties in different contexts.
- Core Stability: The oxazolidinone core in TOZ derivatives is susceptible to degradation in acidic environments (e.g., simulated gastric fluid) . In contrast, the dihydroquinolin-4-one core may offer greater stability due to its conjugated system, though experimental data are lacking.
- Substituent Effects : The ethoxy group in the target compound could improve solubility compared to the triazolyl groups in TOZ derivatives, which may contribute to metabolic liabilities.
Methodological Considerations
- Structural Determination: The SHELX software suite (e.g., SHELXL for refinement) is widely used in crystallography for small-molecule structure determination .
- Degradation Pathways : The instability of TOZ derivatives under gastric conditions highlights the importance of substituent placement. The 2-fluorobenzyl group in the target compound may mitigate similar degradation risks, though direct evidence is required.
Biological Activity
3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydroquinolines, which are known for their diverse pharmacological properties. The presence of the benzoyl and ethoxy groups, along with the fluorophenyl moiety, contributes to its unique chemical reactivity and biological interactions.
Research indicates that compounds similar to 3-benzoyl derivatives often exhibit mechanisms involving:
- Inhibition of Enzymatic Activity : Many dihydroquinoline derivatives act as inhibitors of various enzymes, which can lead to antitumor effects.
- Antioxidant Properties : These compounds may scavenge free radicals, contributing to their cytoprotective effects.
- Modulation of Signaling Pathways : They can interact with multiple signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings include:
Case Studies
Several case studies have highlighted the efficacy of 3-benzoyl derivatives:
- Anticancer Activity :
- Antimicrobial Effects :
- Anti-inflammatory Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
